molecular formula C23H46 B103204 1-Tricosene CAS No. 18835-32-0

1-Tricosene

Cat. No. B103204
CAS RN: 18835-32-0
M. Wt: 322.6 g/mol
InChI Key: SJDSOBWGZRPKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016220

Procedure details

Example 1 was repeated, with the difference that 20 ml. of 1-decene was utilized in place of 9-octadecene. Within 5 minutes, 4.8% by weight of tricosene was formed and within 30 minutes, 5.7% by weight of tricosene was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH:20][CH2:21][CH2:22][CH2:23]CCCCC>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC=CCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.